molecular formula C8H8F4N2 B1203977 1,4-Bis(aminomethyl)-2,3,5,6-tetrafluorobenzene CAS No. 89992-50-7

1,4-Bis(aminomethyl)-2,3,5,6-tetrafluorobenzene

Cat. No. B1203977
CAS RN: 89992-50-7
M. Wt: 208.16 g/mol
InChI Key: SLOZZSUAGFSGIC-UHFFFAOYSA-N
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Description

1,4-Bis(aminomethyl)benzene, also known as p-xylylenediamine, is a chemical compound with the formula C₈H₁₂N₂ and a molar mass of 136.19 g/mol . It is used in the synthesis of various organic compounds .


Molecular Structure Analysis

The molecular structure of 1,4-Bis(aminomethyl)benzene consists of a benzene ring with two aminomethyl groups attached at the 1 and 4 positions .


Physical And Chemical Properties Analysis

1,4-Bis(aminomethyl)benzene is soluble in water and has a boiling point of 230 °C (13.33 hPa) and a melting point of 61 °C .

Scientific Research Applications

Proton Exchange Membrane (PEM) Fuel Cells

(Perfluoro-1,4-phenylene)dimethanamine: has potential applications in the preparation of proton exchange membranes for fuel cells . These membranes are crucial for the transport of protons in fuel cells, which are devices that convert chemical energy into electrical energy. The compound’s perfluorinated structure can be tailored to bear acidic groups, similar to Nafion®, enhancing its suitability as a monomer or co-monomer in PEM construction.

Plasma Polymerization

The compound’s volatility and the presence of a double bond make it suitable for vacuum polymerization techniques, such as plasma-enhanced chemical vapor deposition (PECVD) . This process can create thin films with specific properties, useful in various high-tech applications like semiconductor manufacturing and surface coatings.

Organometallic Chemistry

In organometallic chemistry, (Perfluoro-1,4-phenylene)dimethanamine can be used as a building block for synthesizing complex molecules through reactions like Heck-type cross-coupling, nucleophilic displacement, and Wittig–Horner reaction . These reactions are fundamental in creating pharmaceuticals, agrochemicals, and advanced materials.

Photovoltaic Materials

The compound’s ability to form stable and conductive polymers makes it a candidate for use in photovoltaic materials . These materials are used in solar cells to convert light into electricity, and the addition of perfluorinated compounds can improve their efficiency and durability.

Safety and Hazards

1,4-Bis(aminomethyl)benzene causes severe skin burns and eye damage. It is harmful if swallowed or in contact with skin .

properties

IUPAC Name

[4-(aminomethyl)-2,3,5,6-tetrafluorophenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F4N2/c9-5-3(1-13)6(10)8(12)4(2-14)7(5)11/h1-2,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLOZZSUAGFSGIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(C(=C(C(=C1F)F)CN)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00237975
Record name 1,4-Bis(aminomethyl)-2,3,5,6-tetrafluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00237975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

89992-50-7
Record name 1,4-Bis(aminomethyl)-2,3,5,6-tetrafluorobenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089992507
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Bis(aminomethyl)-2,3,5,6-tetrafluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00237975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[4-(aminomethyl)-2,3,5,6-tetrafluorophenyl]methanamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 1,4-Bis(aminomethyl)-2,3,5,6-tetrafluorobenzene in chemical synthesis?

A1: 1,4-Bis(aminomethyl)-2,3,5,6-tetrafluorobenzene serves as a key intermediate in the synthesis of various chemical compounds. Notably, it acts as a precursor in the production of certain insecticides. []

Q2: Are there any known health risks associated with exposure to 1,4-Bis(aminomethyl)-2,3,5,6-tetrafluorobenzene?

A2: Yes, research indicates that exposure to 1,4-Bis(aminomethyl)-2,3,5,6-tetrafluorobenzene can cause allergic contact dermatitis. This was observed in laboratory workers handling the compound, along with its derivatives tetrafluoroterephthalonitrile (TFTPN) and 1,4-bis(dimethylaminomethyl)-2,3,5,6-tetrafluorobenzene (BDTFB amine). [] Patch testing confirmed allergies to 1,4-Bis(aminomethyl)-2,3,5,6-tetrafluorobenzene in several workers. []

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